1,1-Diethoxypropan-2-amine
Overview
Description
1,1-Diethoxypropan-2-amine is an organic compound with the chemical formula C7H17NO2. It is a colorless liquid with a distinctive ammonia-like odor. This compound is primarily used as an intermediate in organic synthesis for the preparation of other compounds. It can be utilized to synthesize precursors of metal oxides such as alumina, silica, and titania. Additionally, it is used in the preparation of pharmaceuticals, dyes, and surfactants .
Preparation Methods
1,1-Diethoxypropan-2-amine can be synthesized by reacting 1,1,1-triethoxypropane with ammonia. The specific experimental conditions can be adjusted as needed, including reaction at room temperature or heating. The reaction rate and yield can be controlled by modifying these conditions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
1,1-Diethoxypropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include aldehydes, ketones, primary amines, and secondary amines .
Scientific Research Applications
1,1-Diethoxypropan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the preparation of amino sugars and unusual amino acids.
Industry: It is used in the production of pharmaceuticals, dyes, and surfactants.
Mechanism of Action
The mechanism of action of 1,1-Diethoxypropan-2-amine involves its ability to act as an intermediate in various chemical reactions. It can form stable intermediates that facilitate the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
1,1-Diethoxypropan-2-amine can be compared with similar compounds such as:
2-Amino-1,1-diethoxypropane: Similar in structure but with different reactivity and applications.
2-Aminopropanone diethyl acetal: Used in similar synthetic applications but with distinct chemical properties.
1,1-Diethoxy-2-propanamine: Another closely related compound with comparable uses in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates, making it valuable in various synthetic applications.
Properties
IUPAC Name |
1,1-diethoxypropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTOHCRTGWUMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970417 | |
Record name | 1,1-Diethoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55064-41-0 | |
Record name | 2-Propanamine, 1,1-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055064410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diethoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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